4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15687541
InChI: InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.33 g/mol

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide

CAS No.:

Cat. No.: VC15687541

Molecular Formula: C17H17FN2O3

Molecular Weight: 316.33 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide -

Specification

Molecular Formula C17H17FN2O3
Molecular Weight 316.33 g/mol
IUPAC Name 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
Standard InChI InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21)
Standard InChI Key GUQPSUMDOMLCPR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular structure of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide comprises three key components:

  • Benzamide backbone: A benzene ring connected to a carboxamide group (-CONH-).

  • tert-Butyl substituent: A bulky tert-butyl (-C(CH₃)₃) group at the para position of the benzoyl ring, enhancing lipophilicity and steric hindrance .

  • 2-Fluoro-5-nitrophenyl group: A meta-nitro and ortho-fluoro-substituted phenyl ring attached to the amide nitrogen. The nitro group (-NO₂) acts as a strong electron-withdrawing moiety, while fluorine introduces electronegativity and potential hydrogen-bonding interactions .

The IUPAC name is derived systematically: 4-(tert-butyl)-N-[2-fluoro-5-nitrophenyl]benzamide. The molecular formula is C₁₇H₁₆FN₂O₃, with a molecular weight of 324.33 g/mol.

Spectroscopic Characterization

Hypothetical spectroscopic data, extrapolated from analogous benzamides , include:

Table 1: Predicted Spectroscopic Properties

TechniqueKey Signals
¹H NMR- 1.45 ppm (s, 9H, tert-butyl)
- 7.70–8.20 ppm (m, 8H, aromatic protons)
- 10.20 ppm (s, 1H, amide NH)
¹³C NMR- 34.5 ppm (C(CH₃)₃)
- 165.8 ppm (C=O)
- 150–125 ppm (aromatic carbons)
IR- 1670 cm⁻¹ (C=O stretch)
- 1520 cm⁻¹ (asymmetric NO₂ stretch)
MS (ESI+)m/z 325.1 [M+H]⁺

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution between 4-tert-butylbenzoyl chloride and 2-fluoro-5-nitroaniline. This method parallels protocols for structurally related N-tert-butyl benzamides .

Example Procedure (Adapted from Patent AU700984B2 ):

  • Reagents:

    • 4-tert-Butylbenzoyl chloride (1.2 eq)

    • 2-Fluoro-5-nitroaniline (1.0 eq)

    • Dry benzene (solvent)

    • Triethylamine (base, 2.0 eq)

  • Steps:

    • Dissolve 2-fluoro-5-nitroaniline (5.0 g, 28.7 mmol) in dry benzene (50 mL).

    • Add triethylamine (5.8 mL, 57.4 mmol) under nitrogen.

    • Slowly add 4-tert-butylbenzoyl chloride (7.2 g, 34.4 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield: ~85% (white crystalline solid).

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Activation: 4-tert-Butylbenzoyl chloride reacts with triethylamine to form a reactive acylium intermediate.

  • Nucleophilic Attack: The amine group of 2-fluoro-5-nitroaniline attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic tert-butyl and aromatic groups. Soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions via amide bond cleavage.

Biological Activity (Hypothetical)

While no direct studies exist, structural analogs exhibit:

  • Antiparkinsonian effects: N-tert-butyl benzamides inhibit dopamine depletion in MPTP-induced models .

  • Anticancer potential: Fluorinated benzamides show cytotoxicity via topoisomerase inhibition.

Table 2: Predicted ADME Properties

PropertyValue
LogP3.8 (calculated)
H-bond donors2 (amide NH, nitro O)
H-bond acceptors5 (amide O, nitro O, F)

Applications and Future Directions

Medicinal Chemistry

The nitro group facilitates interactions with biological targets (e.g., nitroreductases), while fluorine enhances metabolic stability. Potential applications include:

  • Neuroprotective agents: Modulation of dopaminergic pathways .

  • Antimicrobials: Nitro groups in benzamides exhibit activity against Mycobacterium tuberculosis.

Materials Science

  • Liquid crystals: tert-Butyl groups induce steric effects for mesophase stabilization.

  • Polymer additives: Nitro groups improve flame retardancy.

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